molecular formula C14H11F2N5O2S B2986410 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921060-93-7

3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2986410
M. Wt: 351.33
InChI Key: MQIPPEUHQDZJPQ-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a suitable phenyl derivative with a sulfonamide. The exact process can vary depending on the specific structures of the starting materials .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of sulfonamides can be quite complex and depend on their exact structure. They may involve reactions at the sulfur or nitrogen atoms, or at the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using a variety of techniques, including melting point determination, solubility testing, and various forms of spectroscopy .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new benzenesulfonamide derivatives have shown potential in photodynamic therapy (PDT) applications. For instance, a study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups revealed promising properties as photosensitizers. These compounds exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II PDT mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase-2 Inhibition and Anticancer Activities

A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety demonstrated selectivity and potency for cyclooxygenase-2 (COX-2) inhibition in vitro. Among these compounds, 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide showed notable pharmacokinetic properties and anti-inflammatory activity in vivo, indicating potential for the development of new COX-2 specific inhibitors (Pal et al., 2003).

Antimicrobial and Anti-HIV Activities

The antimicrobial and anti-HIV activities of novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been investigated, revealing the potential of these compounds for therapeutic applications in infectious diseases. The synthesized compounds exhibited varying degrees of activity, underscoring the importance of structural modifications to enhance their efficacy (Iqbal et al., 2006).

Selective Human Carbonic Anhydrase Inhibitors

Research into benzenesulfonamide derivatives has also identified compounds with selective inhibition of human carbonic anhydrases IX and XII, which are implicated in tumor growth and metastasis. Such selective inhibitors are crucial for the development of targeted anticancer therapies, offering a promising avenue for new drug candidates (Gul et al., 2018).

Molecular Docking and Bioassay Studies

The structural determination and molecular docking studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide have provided insights into its interaction within the active site of the cyclooxygenase-2 enzyme. Despite showing no inhibition potency for COX-1 and COX-2 enzymes, these findings contribute to the understanding of molecular interactions and the design of more effective compounds (Al-Hourani et al., 2016).

Safety And Hazards

The safety and hazards associated with a particular compound depend on its specific structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The study of new sulfonamide derivatives is a vibrant field of research, with potential applications in medicine, agriculture, and other areas. Future research may focus on synthesizing new compounds, understanding their mechanisms of action, and assessing their potential uses .

properties

IUPAC Name

3-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2S/c15-10-3-1-5-12(7-10)21-14(18-19-20-21)9-17-24(22,23)13-6-2-4-11(16)8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIPPEUHQDZJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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